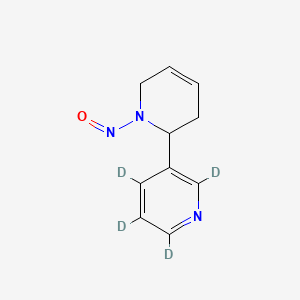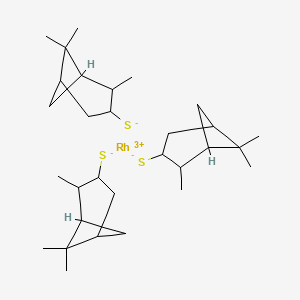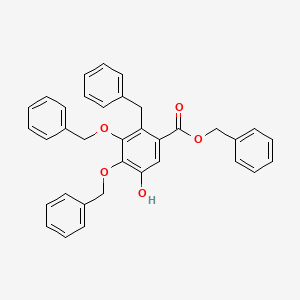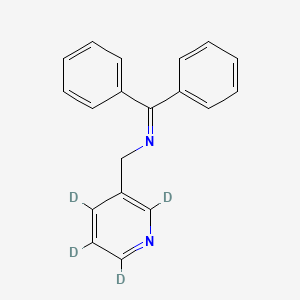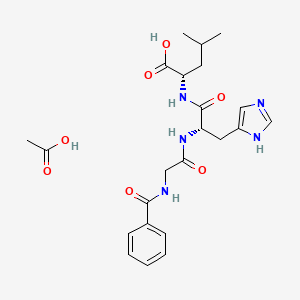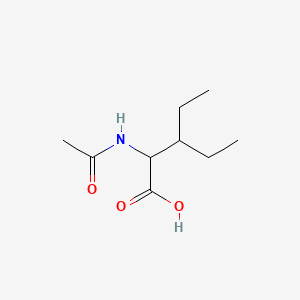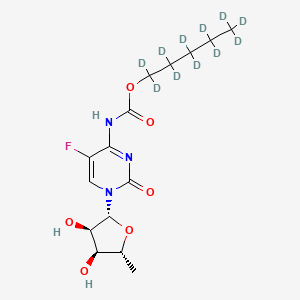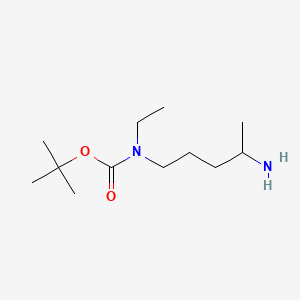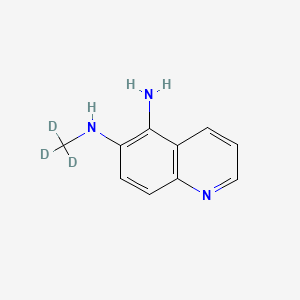
5-Amino-6-(methylamino-d3)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-(methylamino-d3)quinoline is a product used for proteomics research applications . It has a molecular formula of C10H8D3N3 and a molecular weight of 176.23 .
Synthesis Analysis
The synthesis of quinolines, including 5-Amino-6-(methylamino-d3)quinoline, involves several methods. One such method involves the conversion of N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives. This process involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis
The molecular structure of 5-Amino-6-(methylamino-d3)quinoline is represented by the InChI string: InChI=1S/C10H11N3/c1-12-9-5-4-8-7 (10 (9)11)3-2-6-13-8/h2-6,12H,11H2,1H3/i1D3 .Physical And Chemical Properties Analysis
5-Amino-6-(methylamino-d3)quinoline is soluble in Chloroform, Dichloromethane, DMF, Methanol, and THF . It appears as a Dark Red Solid .Aplicaciones Científicas De Investigación
Design and Synthesis for Biological Evaluation
Quinoline derivatives, such as those explored in the study by Rilova et al. (2014), have been designed and synthesized for their potential as inhibitors of DNA methyltransferase (DNMT), a key enzyme involved in DNA methylation processes that are critical for cellular function and implicated in various diseases, including cancer. The study identified several derivatives with activities comparable to or greater than the parent compound, SGI-1027, against human DNMT3A, demonstrating the potential for therapeutic applications in leukemia and possibly other cancers (Rilova et al., 2014).
Mutagenicity Studies
Quinoline derivatives have also been studied for their mutagenic properties, as seen in research by Nagao et al. (1981), where 2-amino-3-methylimidazo[4,5-f]quinoline and its derivatives were examined for their mutagenic effects. These compounds, often found in cooked foods, have implications for understanding the mechanisms behind food-derived mutagens and their potential risks to human health (Nagao et al., 1981).
Antiproliferative Activities
Research by Wang et al. (2012) on 11-aminoalkylamino-substituted indolo[2,3-b]quinolines and their methylated derivatives highlighted the antiproliferative activities of these compounds against various cancer cell lines. The study provides insights into structure-activity relationships, offering a pathway for developing new anticancer agents (Wang et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-N-(trideuteriomethyl)quinoline-5,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBLHRTAVWXIJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C2=C(C=C1)N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675588 |
Source


|
| Record name | N~6~-(~2~H_3_)Methylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020718-95-9 |
Source


|
| Record name | N~6~-(~2~H_3_)Methylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


